![molecular formula C15H13IN2O2 B5006114 N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
N-[2-(acetylamino)phenyl]-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-4-iodobenzamide, also known as AIBA, is a chemical compound used in scientific research for its potential application in cancer treatment and diagnosis. AIBA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and inducing cell death in pre-clinical studies. In
作用機序
The mechanism of action of N-[2-(acetylamino)phenyl]-4-iodobenzamide involves the inhibition of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins, leading to the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in pre-clinical studies, indicating its potential as a safe and effective cancer treatment. This compound has also been shown to have a high selectivity for cancer cells, meaning that it targets cancer cells while sparing healthy cells. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One advantage of N-[2-(acetylamino)phenyl]-4-iodobenzamide is its low toxicity profile, which allows for higher doses to be administered without causing harm to healthy cells. Another advantage is its high selectivity for cancer cells, which minimizes off-target effects. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[2-(acetylamino)phenyl]-4-iodobenzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the use of this compound as a diagnostic tool for cancer imaging could be further explored. Finally, the investigation of the potential use of this compound in other diseases, such as neurodegenerative diseases and inflammatory disorders, could also be a future direction of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential as a cancer treatment and diagnostic tool. Its low toxicity profile, high selectivity for cancer cells, and anti-cancer activity make it an attractive candidate for further study. With continued research, this compound could potentially become a valuable addition to the arsenal of cancer treatments available to patients.
合成法
N-[2-(acetylamino)phenyl]-4-iodobenzamide can be synthesized using a multi-step process that involves the reaction of 4-iodobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-acetamidophenylboronic acid. The final product is obtained through a Suzuki coupling reaction with 4-bromoaniline.
科学的研究の応用
N-[2-(acetylamino)phenyl]-4-iodobenzamide has been extensively studied for its potential application in cancer treatment and diagnosis. Pre-clinical studies have shown that this compound inhibits the growth of cancer cells in various types of cancer, including breast, colon, and lung cancer. This compound has also been shown to induce cell death in cancer cells by activating apoptotic pathways. In addition, this compound has been investigated for its potential use as a diagnostic tool for cancer imaging.
特性
IUPAC Name |
N-(2-acetamidophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-13-4-2-3-5-14(13)18-15(20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBHFRXZEVBRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

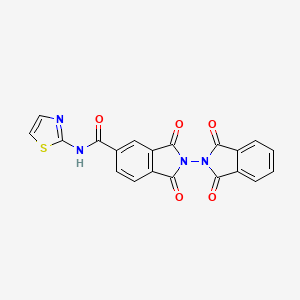
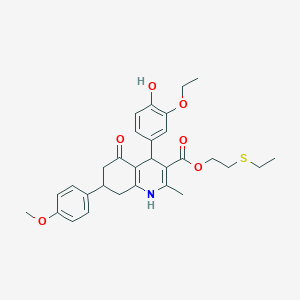

![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
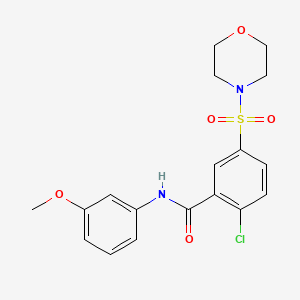
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)

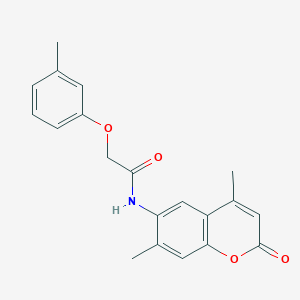
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)
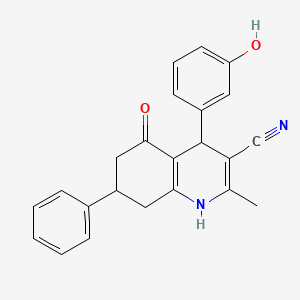
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)